4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C26H20FN3O6S and its molecular weight is 521.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C28H25N3O7S, with a molecular weight of approximately 547.58 g/mol. The structure features a benzodioxole moiety, a thiazine ring, and an imino group, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C28H25N3O7S |
Molecular Weight | 547.58 g/mol |
IUPAC Name | This compound |
InChI Key | BNJIJDBYYNSOOH-HYOGKJQXSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of certain receptors, including GABA-A receptors, which are crucial for neurotransmission and could influence neurological conditions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the benzodioxole and thiazine rings may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Given its structural features, the compound may offer neuroprotective benefits by modulating excitatory neurotransmitter systems. This could be particularly relevant in conditions like epilepsy or neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that structurally similar thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Study : Research highlighted in Neuroscience Letters indicated that compounds with benzodioxole moieties can protect neurons from glutamate-induced excitotoxicity by enhancing GABAergic transmission .
- Anti-inflammatory Research : A recent investigation found that similar compounds could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers in macrophages .
Properties
Molecular Formula |
C26H20FN3O6S |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
4-[[3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H20FN3O6S/c27-18-3-1-2-4-19(18)29-26-30(13-15-5-10-20-21(11-15)36-14-35-20)23(31)12-22(37-26)24(32)28-17-8-6-16(7-9-17)25(33)34/h1-11,22H,12-14H2,(H,28,32)(H,33,34) |
InChI Key |
COMQCYNDWGYJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2F)N(C1=O)CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.